Spectroscopic properties of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Spectroscopic properties of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Properties of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic properties of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. This molecule integrates three key chemical motifs: a phthalimide core, a 2-hydroxyphenyl substituent, and a carboxylic acid group on the isoindoline ring. This unique combination suggests significant potential in materials science and drug development, primarily due to its predicted photophysical behavior. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imide carbonyl oxygen predisposes the molecule to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to unique fluorescence characteristics such as a large Stokes shift and dual emission. This document synthesizes theoretical principles and experimental data from analogous structures to forecast the Ultraviolet-Visible (UV-Vis), fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic signatures of the title compound. Detailed experimental protocols are provided for each technique, offering a framework for empirical validation.
Introduction and Molecular Structure
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 312746-96-6) is a complex organic molecule whose utility is intrinsically linked to its electronic and structural properties.[1] Its architecture is built upon a robust phthalimide platform, a well-known electron-accepting group used in various applications, including fluorescent probes and pharmaceuticals.[2][3][4] The strategic placement of a 2-hydroxyphenyl group on the imide nitrogen introduces the potential for fascinating photophysics. This arrangement creates a pre-formed six-membered ring via an intramolecular hydrogen bond, which is the critical structural requirement for ESIPT.[5][6] Furthermore, the carboxylic acid moiety at the 5-position not only modifies the electronic properties of the phthalimide chromophore but also serves as a versatile chemical handle for conjugation to other molecules, surfaces, or nanoparticles.[7][8]
The central hypothesis of this guide is that the spectroscopic behavior of this molecule is dominated by the interplay between its constituent parts, leading to predictable and exploitable properties. Understanding these properties is paramount for its application as a functional material.
Caption: Jablonski diagram illustrating the ESIPT process.
Expected UV-Vis Absorption and Fluorescence Spectra
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Absorption: The UV-Vis absorption spectrum is expected to be dominated by π-π* transitions within the phthalimide aromatic system. Based on similar N-substituted phthalimides, absorption maxima (λ_max) are predicted to be in the 300-380 nm range. [9][10]The presence of the electron-donating hydroxyphenyl group and the electron-withdrawing carboxylic acid group will likely lead to a broad absorption band.
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Fluorescence: The emission spectrum is highly dependent on solvent polarity.
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In non-polar aprotic solvents (e.g., toluene, dioxane), the ESIPT process is highly efficient. A strong, red-shifted emission from the keto tautomer (K*) is expected, likely in the 480-550 nm range. [7][8]The normal enol emission may be very weak or entirely quenched.
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In polar protic solvents (e.g., ethanol, methanol), intermolecular hydrogen bonding between the solvent and the molecule can compete with the intramolecular hydrogen bond, potentially disrupting the ESIPT process. This can lead to an increase in the intensity of the "normal" blue-shifted enol emission (around 400-450 nm) and a decrease in the keto emission. [11][12][13]The carboxylic acid group may also be deprotonated in polar or basic media, which would significantly alter the electronic structure and likely quench fluorescence. [8]
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Data Summary: Predicted Photophysical Properties
| Property | Predicted Value / Range | Rationale / Comments |
| λ_abs (max) | 300 - 380 nm | Based on the phthalimide chromophore π-π* transitions. [9][10] |
| λ_em (Enol) | 400 - 450 nm | "Normal" fluorescence, more prominent in polar protic solvents. |
| λ_em (Keto) | 480 - 550 nm | ESIPT-driven tautomer fluorescence, dominant in non-polar solvents. [5][6] |
| Stokes Shift (Keto)* | >150 nm (>8000 cm⁻¹) | Characteristic of an efficient ESIPT process. [14] |
| Fluorescence Quantum Yield (Φ_F) | 0.01 - 0.70 | Highly solvent-dependent. Expected to be higher in non-polar, rigid environments. [2][12] |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Trustworthiness: This protocol ensures reproducibility by standardizing concentration, solvent selection, and instrument parameters.
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Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade DMSO or DMF).
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Working Solution Preparation: Create working solutions (e.g., 10 µM) by diluting the stock solution in a range of solvents of varying polarity (e.g., toluene, dioxane, acetonitrile, ethanol, water). Causality: Using a range of solvents is critical to probe the ESIPT mechanism and its environmental sensitivity.
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UV-Vis Absorption Measurement:
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Use a 1 cm path length quartz cuvette.
-
Blank the spectrophotometer with the pure solvent.
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Record the absorption spectrum from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λ_max).
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-
Fluorescence Emission Measurement:
-
Use a 1 cm path length quartz fluorescence cuvette.
-
Set the excitation wavelength to the determined λ_max.
-
Record the emission spectrum from (λ_max + 20 nm) to 700 nm.
-
Self-Validation: To confirm the origin of emission peaks, record an excitation spectrum by setting the emission monochromator to the peak of the fluorescence band and scanning the excitation wavelengths. The resulting excitation spectrum should match the absorption spectrum.
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-
Data Analysis: Determine absorption and emission maxima. Calculate the Stokes shift in both nanometers (nm) and wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for verifying the covalent structure of the molecule.
Expected ¹H NMR Spectrum
The proton NMR spectrum will show distinct signals for the three aromatic systems and the labile protons. The spectrum is best recorded in a deuterated polar aprotic solvent like DMSO-d₆ to observe the acidic protons.
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Carboxylic Acid Proton (-COOH): A broad singlet, highly downfield, expected > 11 ppm. [15]* Phenolic Proton (-OH): A broad singlet, typically between 9-10 ppm.
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Isoindoline Protons: The three protons on the phthalimide core will appear as a complex multiplet system, likely between 7.8-8.5 ppm. The proton adjacent to the carboxylic acid will be the most deshielded.
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Hydroxyphenyl Protons: The four protons on the 2-hydroxyphenyl ring will appear as multiplets between 6.8-7.5 ppm.
Expected ¹³C NMR Spectrum
The carbon NMR will provide complementary structural information.
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Carbonyl Carbons (-C=O): Three distinct signals are expected. The two imide carbonyls will be in the 165-170 ppm range, while the carboxylic acid carbonyl will be slightly more shielded, around 164-169 ppm. [15]* Aromatic Carbons: A complex set of signals between 115-158 ppm. The carbon attached to the phenolic oxygen (C-O) will be the most downfield aromatic signal (around 155-158 ppm), while the carbons of the phthalimide ring will also show distinct chemical shifts based on their substitution. [15]
Data Summary: Predicted NMR Chemical Shifts (in DMSO-d₆)
| Proton (¹H) Assignment | Predicted Shift (δ, ppm) | Multiplicity |
| -COOH | > 11.0 | br s |
| Ar-OH | 9.0 - 10.0 | br s |
| Isoindoline-H | 7.8 - 8.5 | m |
| Hydroxyphenyl-H | 6.8 - 7.5 | m |
| Carbon (¹³C) Assignment | Predicted Shift (δ, ppm) |
| Imide C=O | 165 - 170 |
| Carboxylic Acid C=O | 164 - 169 |
| Ar C-O (Phenol) | 155 - 158 |
| Aromatic C (quaternary) | 120 - 140 |
| Aromatic C-H | 115 - 136 |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Causality: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow the exchange of acidic protons, allowing for their observation.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a spectrometer (e.g., 400 MHz or higher).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time will be required.
-
Structural Confirmation (Optional but Recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for confirming the presence of key functional groups.
Expected IR Spectrum
The IR spectrum will be characterized by strong absorptions corresponding to the O-H and C=O stretching vibrations.
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O-H Stretch: A very broad and strong band from ~2500 to 3500 cm⁻¹ is expected. This broadness is a result of the overlapping stretching vibrations from the carboxylic acid dimer hydrogen bonding and the phenolic O-H group. [16]* C=O Stretch: This region will be complex.
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Imide Carbonyls: Two distinct bands are expected due to asymmetric and symmetric stretching, typically around 1770 cm⁻¹ (asym) and 1710 cm⁻¹ (sym). [17] * Carboxylic Acid Carbonyl: A strong band around 1680-1700 cm⁻¹, often overlapping with the symmetric imide stretch. [18]* Aromatic C=C Stretch: Medium to sharp bands in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region, corresponding to the phenolic and carboxylic acid C-O bonds.
Data Summary: Predicted Characteristic IR Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid & Phenol) | Stretching | 2500 - 3500 | Strong, Broad |
| C=O (Imide, Asymmetric) | Stretching | ~1770 | Strong |
| C=O (Imide, Symmetric) | Stretching | ~1710 | Strong |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1700 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Sharp |
| C-O (Phenol, Acid) | Stretching | 1200 - 1300 | Strong |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. Causality: ATR is a modern, rapid technique that requires minimal sample preparation compared to traditional KBr pellets.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion and Future Directions
This guide establishes a detailed, predicted spectroscopic profile for 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid based on established chemical principles and data from analogous compounds. The key feature is the anticipated ESIPT phenomenon, which should result in a large Stokes shift and environment-sensitive dual fluorescence. The predicted NMR and IR data provide a clear blueprint for structural confirmation.
Empirical validation of these properties is the essential next step. Future research should focus on quantifying the photophysical parameters (e.g., quantum yield, fluorescence lifetime) in various solvents and exploring the effect of pH on the spectroscopic signatures. The carboxylic acid handle opens avenues for conjugation, making this molecule a promising candidate for applications as a targeted fluorescent probe in biological imaging or as a building block for advanced photoresponsive materials.
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